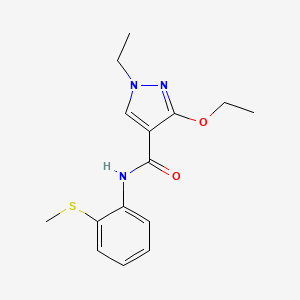

3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-ethoxy-1-ethyl-N-(2-methylsulfanylphenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-4-18-10-11(15(17-18)20-5-2)14(19)16-12-8-6-7-9-13(12)21-3/h6-10H,4-5H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIOEWWGQZTSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

Introduction of the ethoxy and ethyl groups: These groups can be introduced through alkylation reactions using ethyl halides.

Attachment of the N-(2-(methylthio)phenyl) group: This step involves the reaction of the pyrazole derivative with 2-(methylthio)aniline under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

Substitution: The ethoxy and ethyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, nucleophiles.

Major Products

Oxidation products: Sulfoxides or sulfones.

Reduction products: Alcohols or amines.

Substitution products: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide can be compared to related pyrazole carboxamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison of Pyrazole Carboxamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: The presence of a morpholino group in Compound 8 and its derivatives (e.g., 9j) correlates with antimalarial and antimicrobial activities, likely due to improved solubility and target binding . Schiff base derivatives (e.g., 9j) exhibit superior antimicrobial activity compared to non-substituted analogs, suggesting that the imine group facilitates interactions with microbial enzymes or DNA .

Electronic and Steric Modifications: The trifluoromethoxy group in 3-ethoxy-1-ethyl-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide introduces strong electron-withdrawing effects, which could alter reactivity compared to the electron-donating methylthio group in the target compound . Positional isomerism (e.g., 4-carboxamide vs. 5-carboxamide in ) significantly impacts molecular interactions, as seen in the divergent applications of Penthiopyrad (fungicide) versus the antimicrobial focus of morpholino derivatives .

Structural Similarities and Divergences :

- The ethyl and ethoxy groups at positions 1 and 3 are conserved in the target compound and its trifluoromethoxy analog (), suggesting a shared synthetic pathway or scaffold optimization for stability .

- Methylthio vs. trifluoromethyl : While both groups enhance lipophilicity, the methylthio group in the target compound may offer redox-modulating properties absent in CF3-substituted analogs .

Research Findings and Implications

- Antimicrobial Potential: Derivatives like 9j (IC50 values: 2–8 µg/mL against S. aureus and E. coli) demonstrate that pyrazole carboxamides with arylideneamino and methylthio groups are potent antimicrobial agents . The target compound’s 2-(methylthio)phenyl group may similarly disrupt bacterial cell walls or enzyme function.

- Synthetic Flexibility : The modular synthesis of pyrazole carboxamides (e.g., hydrazine cyclization, Schiff base formation) allows for rapid diversification, as shown in the 2017 study . This supports the feasibility of optimizing the target compound for specific therapeutic endpoints.

- Unmet Needs: Unlike Penthiopyrad (agricultural use) or morpholino derivatives (antimalarial), the target compound’s 2-(methylthio)phenyl substitution positions it as a candidate for gram-negative bacterial infections, where lipophilic groups are critical for penetrating outer membranes .

Biological Activity

3-Ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound features a pyrazole ring, which is known for its pharmacological significance. Its synthesis typically involves multi-step reactions, including the formation of the pyrazole ring and subsequent functionalization to introduce the ethoxy and carboxamide groups. The general synthetic route includes:

- Formation of the Pyrazole Ring : Reaction of 3-chloro-2-methylphenylhydrazine with ethyl acetoacetate.

- Introduction of Ethoxy Group : Reaction with ethyl chloroformate.

- Formation of Carboxamide : Reaction with an appropriate amine under controlled conditions.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit potent antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting their potential as antibiotic agents. A study highlighted that certain pyrazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect .

Anti-inflammatory Properties

The anti-inflammatory potential of 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide has been explored in several studies. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory pathways. This mechanism suggests that they could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HT-29) cancers. The proposed mechanisms include:

- Induction of Apoptosis : Studies have shown that these compounds can enhance caspase activity, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .

Data Table: Biological Activities of 3-Ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Case Study on Antimicrobial Activity : A clinical trial evaluated a series of pyrazole derivatives against resistant bacterial strains, demonstrating significant efficacy compared to traditional antibiotics.

- Case Study on Cancer Treatment : In vitro studies on breast cancer cell lines revealed that treatment with 3-ethoxy-1-ethyl-N-(2-(methylthio)phenyl)-1H-pyrazole-4-carboxamide resulted in a marked reduction in tumor cell viability, supporting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.